molecular formula C23H27NO3 B192804 6-o-Desmethyldonepezil CAS No. 120013-56-1

6-o-Desmethyldonepezil

Número de catálogo B192804
Número CAS: 120013-56-1
Peso molecular: 365.5 g/mol
Clave InChI: DJRBBQJREIMIEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-O-desmethyl Donepezil is an active metabolite of the acetylcholinesterase inhibitor donepezil . It is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 .


Synthesis Analysis

The synthesis of 6-O-desmethyl Donepezil involves the use of a high-performance liquid chromatography (HPLC) method for the enantioselective determination of donepezil, 5-O-desmethyl donepezil, and 6-O-desmethyl donepezil in Czapek culture medium .


Molecular Structure Analysis

The molecular formula of 6-O-desmethyl Donepezil is C23H27NO3 . Its average mass is 365.465 Da and its monoisotopic mass is 365.199097 Da .


Chemical Reactions Analysis

In vivo studies have shown that O-demethylation, N-dealkylation, and N-oxidation are the main reactions involved in the biotransformation of Donepezil .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-O-desmethyl Donepezil include a density of 1.2±0.1 g/cm3, a boiling point of 545.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

6-O-Desmethyl Donepezil is an active metabolite of Donepezil, a cholinesterase inhibitor primarily used to treat cognitive symptoms associated with Alzheimer’s disease . It works by enhancing cholinergic function through increased concentrations of acetylcholine in the cerebral cortex . This metabolite contributes to the overall therapeutic efficacy of Donepezil, as it possesses similar pharmacological activity .

Pharmacokinetic Studies

Research into the pharmacokinetics of 6-O-Desmethyl Donepezil helps understand its absorption, distribution, metabolism, and excretion (ADME) properties. Studies have shown that it is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 . Understanding its pharmacokinetics is crucial for optimizing dosing regimens and improving therapeutic outcomes .

Pharmacodynamic Research

Pharmacodynamic studies focus on the drug’s biological effects and mechanisms of action. For 6-O-Desmethyl Donepezil, such research investigates its role in inhibiting acetylcholinesterase and enhancing synaptic concentrations of acetylcholine, which is vital for memory and learning processes affected in Alzheimer’s disease .

Biotransformation Studies

Biotransformation studies involving 6-O-Desmethyl Donepezil explore how it is metabolized by the body, particularly how the parent compound Donepezil is converted into this active metabolite by various enzymes . These studies can reveal insights into the drug’s metabolism and potential interactions with other substances .

Gene Polymorphism Impact Analysis

Research has indicated that genetic factors, such as polymorphisms in the CYP2D6 gene, can significantly affect the pharmacokinetics and pharmacodynamics of Donepezil and its metabolites, including 6-O-Desmethyl Donepezil . These studies are essential for personalized medicine, as they can predict patient-specific responses to the drug.

Clinical Efficacy Evaluation

Clinical trials and efficacy studies assess the therapeutic value of Donepezil and its metabolites in treating Alzheimer’s disease. 6-O-Desmethyl Donepezil’s role in these studies helps determine the optimal dosing and effectiveness of the parent drug in improving cognitive function in patients .

Safety And Hazards

The safety data sheet for Donepezil, the parent drug of 6-O-desmethyl Donepezil, indicates that it is fatal if swallowed and causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .

Direcciones Futuras

Future research could focus on the real contribution of metabolites to the therapeutic effects of Donepezil . Additionally, non-targeted metabolomics approaches combined with molecular networking could be used to identify and detect unknown drug metabolites .

Propiedades

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRBBQJREIMIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561627
Record name 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-o-Desmethyldonepezil

CAS RN

120013-56-1
Record name 6-o-Desmethyldonepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-O-DESMETHYLDONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556XXE4I5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-o-Desmethyldonepezil
Reactant of Route 2
Reactant of Route 2
6-o-Desmethyldonepezil
Reactant of Route 3
6-o-Desmethyldonepezil
Reactant of Route 4
6-o-Desmethyldonepezil
Reactant of Route 5
6-o-Desmethyldonepezil
Reactant of Route 6
6-o-Desmethyldonepezil

Q & A

Q1: What is the role of 6-O-Desmethyl Donepezil in the treatment of Alzheimer's Disease?

A: 6-O-Desmethyl Donepezil is the primary active metabolite of Donepezil, a drug used to treat Alzheimer's Disease. Like Donepezil, 6-O-Desmethyl Donepezil exerts its therapeutic effect by inhibiting acetylcholinesterase (AChE) in the brain. This inhibition increases the levels of acetylcholine, a neurotransmitter crucial for learning and memory, thus temporarily improving cognitive function in patients with Alzheimer's Disease [, , , ].

Q2: How do the pharmacokinetic properties of 6-O-Desmethyl Donepezil differ from Donepezil?

A: Both Donepezil and 6-O-Desmethyl Donepezil are extensively metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4/5 [, ]. Research shows that patients with certain CYP2D6 polymorphisms, specifically intermediate metabolizers, exhibit significantly lower ratios of Donepezil to 6-O-Desmethyl Donepezil in their plasma []. This suggests that genetic variations in drug-metabolizing enzymes can significantly influence the levels of Donepezil and its active metabolite. Furthermore, the co-administration of psychotropic medications has been shown to lower the metabolic ratio of Donepezil to 6-O-Desmethyl Donepezil [], highlighting the importance of considering drug interactions in patients receiving Donepezil therapy.

Q3: Are there any analytical methods available to specifically measure 6-O-Desmethyl Donepezil levels?

A: Yes, several sensitive and selective analytical methods have been developed to quantify 6-O-Desmethyl Donepezil in biological samples. One common approach involves using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, , , ]. This technique offers high sensitivity and specificity, allowing for accurate measurement of 6-O-Desmethyl Donepezil concentrations in human plasma, even at low levels. These methods are valuable tools for pharmacokinetic studies and therapeutic drug monitoring.

Q4: Does the presence of gastrointestinal injury impact the pharmacokinetics of Donepezil and 6-O-Desmethyl Donepezil?

A: Research using experimental pigs suggests that small intestinal injury induced by Dextran Sodium Sulfate can lead to higher plasma concentrations of Donepezil []. This effect may be attributed to impaired drug metabolism or altered drug absorption due to the intestinal injury. These findings highlight the potential need for dose adjustments in patients with underlying gastrointestinal conditions to avoid potential toxicity from elevated Donepezil levels.

Q5: What is the significance of being able to measure Donepezil and its metabolites simultaneously?

A: A novel high-performance liquid chromatography (HPLC) method has been developed to simultaneously measure Donepezil, 6-O-Desmethyl Donepezil, 5-O-Desmethyl Donepezil, and Donepezil-N-oxide in patient plasma samples []. This advancement is significant because it allows researchers and clinicians to better understand the individual contributions of Donepezil and its metabolites to both therapeutic effects and potential adverse events. This knowledge is crucial for optimizing treatment strategies and improving patient outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.